molecular formula C15H21N3S B1195637 5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole

5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole

Cat. No. B1195637
M. Wt: 275.4 g/mol
InChI Key: YMAARERCUMHOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole is a member of benzimidazoles.

Scientific Research Applications

Anti-Ulcer and Gastroprotective Properties

A study on the compound's analogs revealed their inhibitory effects on H+/K(+)-ATPase, offering protective action against gastric lesions. These findings were supported by comparisons with omeprazole, another H+/K(+)-ATPase inhibitor, highlighting the compound's potential in treating gastric ulcers and providing mucosal protection (Terashima et al., 1995).

Another derivative of the compound demonstrated significant anti-ulcerogenic activity alongside anti-inflammatory effects, providing a promising therapeutic strategy for inflammation-related conditions without the typical gastric side effects (El-Nezhawy et al., 2013).

Pharmacological and Biological Activity

Certain benzimidazole derivatives containing additional fused and non-fused aromatic groupings were found to be effective inhibitors of specific enzyme activities in hepatic microsomes, indicating their potential in affecting monooxygenase activity and binding to cytochromes, suggesting diverse pharmacological applications (Murray & Ryan, 1983).

Furthermore, studies on novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives highlighted their promising anxiolytic and analgesic potentials, underlining the compound's relevance in addressing anxiety and pain (Maltsev et al., 2021).

Anticancer Properties

A benzimidazole derivative loaded in chitosan nanoparticles was studied for its anti-colon cancer activity. The study revealed that this compound significantly reduced specific biomarkers linked to colon cancer and improved histological alterations, suggesting its potential as a targeted anticancer agent (Rajendran et al., 2018).

Antimicrobial and Antiparasitic Effects

Trisubstituted benzimidazoles, including derivatives of the compound , have shown potency against various bacterial pathogens and M. tuberculosis, underlining their potential in treating infectious diseases and acting as a foundation for developing novel inhibitors with antimicrobial efficacy (Knudson et al., 2014).

properties

Product Name

5,6-dimethyl-2-[2-(1-pyrrolidinyl)ethylthio]-1H-benzimidazole

Molecular Formula

C15H21N3S

Molecular Weight

275.4 g/mol

IUPAC Name

5,6-dimethyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C15H21N3S/c1-11-9-13-14(10-12(11)2)17-15(16-13)19-8-7-18-5-3-4-6-18/h9-10H,3-8H2,1-2H3,(H,16,17)

InChI Key

YMAARERCUMHOKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCCN3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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